(2S)-2,6-Diamino-N-(naphthalen-2-YL)hexanamide
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Overview
Description
(2S)-2,6-Diamino-N-(naphthalen-2-YL)hexanamide is a synthetic organic compound characterized by the presence of two amino groups and a naphthalene moiety attached to a hexanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2,6-Diamino-N-(naphthalen-2-YL)hexanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-naphthylamine and (S)-2,6-diaminohexanoic acid.
Coupling Reaction: The naphthylamine is coupled with the (S)-2,6-diaminohexanoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Purification: The resulting product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(2S)-2,6-Diamino-N-(naphthalen-2-YL)hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups in the compound can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base like pyridine or triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted hexanamides.
Scientific Research Applications
(2S)-2,6-Diamino-N-(naphthalen-2-YL)hexanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2S)-2,6-Diamino-N-(naphthalen-2-YL)hexanamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s amino groups and naphthalene moiety enable it to form hydrogen bonds and π-π interactions with target molecules, influencing their activity and function. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
(2S)-6-amino-2-[(2R)-2-[(2S)-2-[(2S)-2-[(2R)-2-[(2R)-2-aminopropanamido]-3-(naphthalen-2-yl)]: Similar in structure but with additional amino and propanamido groups.
(2S)-6-amino-2-[(2R)-2-[(2S)-2-[(2S)-2-[(2R)-2-amino-3-phenylpropanamido]propanamido]-3-(4-hydroxyphenyl)propanamido]-3-(1H-indol-3-yl)propanamido]-N-[(1S,2R)-1-{[(1S): Contains phenyl and indol groups, offering different chemical properties.
(2S)-6-amino-2-[(2R)-2-[(2R)-2-[(2S)-2-(2-amino-2-methylpropanamido)-3-(1H-imidazol-5-yl)]: Features imidazol groups, providing unique reactivity.
Uniqueness
(2S)-2,6-Diamino-N-(naphthalen-2-YL)hexanamide is unique due to its specific combination of amino groups and a naphthalene moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C16H21N3O |
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Molecular Weight |
271.36 g/mol |
IUPAC Name |
2,6-diamino-N-naphthalen-2-ylhexanamide |
InChI |
InChI=1S/C16H21N3O/c17-10-4-3-7-15(18)16(20)19-14-9-8-12-5-1-2-6-13(12)11-14/h1-2,5-6,8-9,11,15H,3-4,7,10,17-18H2,(H,19,20) |
InChI Key |
QXMBQGUYVQPOCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
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